

Core Concept: Dual Targeting to Overcome Resistance

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Compound Focus: CNX-774

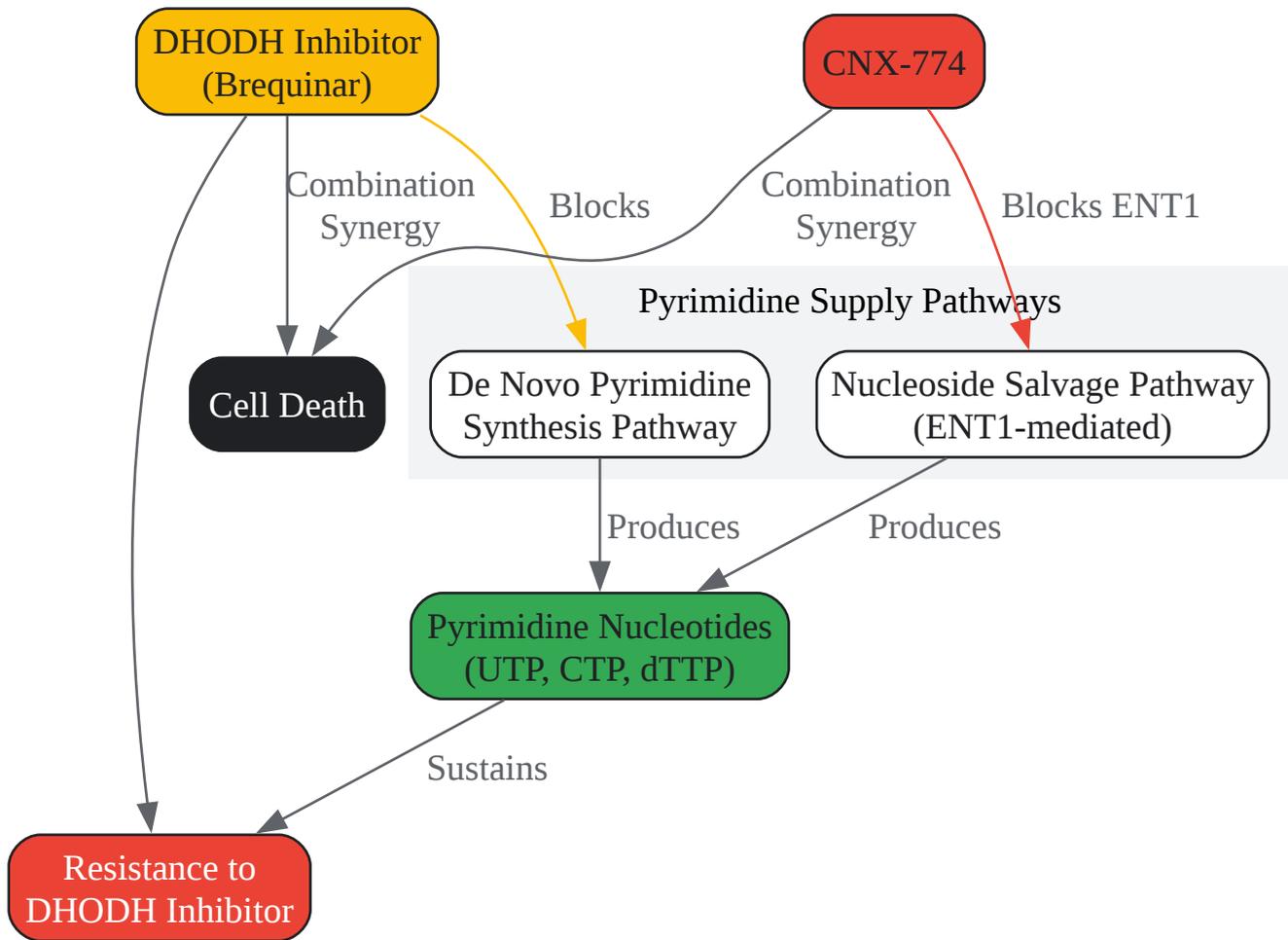
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The rationale behind combining DHODH and ENT1 inhibitors stems from how cancer cells can acquire pyrimidines, the building blocks for RNA and DNA. The table below outlines the two primary pathways involved.

Pathway	Description	Role in Resistance
De Novo Synthesis	A multi-step intracellular pathway that builds pyrimidines from scratch. DHODH is a critical enzyme in this process [1].	Target of DHODH inhibitors (e.g., Brequinar).
Nucleoside Salvage	Uses transporters like ENT1 to take up pre-formed nucleosides (e.g., uridine) from the extracellular environment [1] [2].	When de novo synthesis is blocked, resistant cells switch to the salvage pathway, using ENT1 to import uridine and bypass the need for DHODH [1].

In **pancreatic ductal adenocarcinoma (PDAC)** and other cancers, resistance to DHODH inhibitors like Brequinar (BQ) often develops because cells activate the salvage pathway [1] [3]. **CNX-774** overcomes this by concurrently blocking both routes, creating a "synthetic lethal" scenario that leads to profound **pyrimidine depletion** and **cell death** [1] [4].



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Figure 1: Mechanism of combined DHODH and ENT1 inhibition. Blocking both pyrimidine supply pathways synergistically induces nucleotide depletion and cell death.

Key Experimental Evidence and Protocols

The discovery and validation of **CNX-774**'s ENT1-blocking activity involved a multi-step process, from high-throughput screening to mechanistic validation.

Screening and Hit Validation

Researchers performed a **kinase inhibitor library screen** to find compounds that sensitized resistant PDAC cells to Brequinar [1].

- **Cell Model:** BQ-resistant pancreatic cancer cell lines (e.g., S2-013).
- **Procedure:** Cells were seeded in 96-well plates and treated with library compounds (at 100 nM) combined with either BQ (25 μ M) or a vehicle control.
- **Viability Assay:** After 72 hours, cell viability was assessed using **CellTiter-Glo**, a luminescent ATP-based assay.
- **Hit Identification:** **CNX-774** was a top hit that dramatically reduced viability in the combination treatment compared to either agent alone [1].

Mechanistic Confirmation

Follow-up experiments confirmed that the synergy with BQ was independent of **CNX-774's** intended BTK target [1].

- **ENT1 Knockout Models:** Using **CRISPR/Cas9**, stable *ENT1* knockout PDAC cell lines were generated.
- **Functional Assays:** ENT1 knockout cells showed impaired uridine uptake and were profoundly sensitized to BQ, phenocopying the effect of adding **CNX-774** [1].
- **In Vivo Validation:** In an immunocompetent, orthotopic mouse model of pancreatic cancer, the combination of BQ and **CNX-774** **dramatically suppressed tumor growth and prolonged survival** compared to either single agent [1].

Quantitative Data Summary

The tables below summarize key quantitative findings from the research.

Table 1: Summary of Key Experimental Concentrations and Parameters [1]

Parameter	Experimental Detail	Value / Context
CNX-774 Screening Concentration	Kinase inhibitor library screen	100 nM

Parameter	Experimental Detail	Value / Context
Brequinar (BQ) Combination Dose	In vitro cell viability assays	25 µM
Assay Duration	Cell viability / proliferation	72 hours
Key In Vivo Finding	Tumor growth suppression	Significant with BQ + CNX-774 combo

Table 2: Comparison of ENT1 Inhibitors in Research

Compound	Primary Known Target	ENT1 Inhibition	Key Characteristic / Finding
CNX-774	BTK (Irreversible, IC ₅₀ <1 nM) [5] [6]	Off-target, discovered functionally [1]	Overcomes DHODH inhibitor resistance in PDAC.
Dilazep	ENT1 (Clinical vasodilator) [2] [7]	Known, direct inhibitor [2]	Non-nucleoside inhibitor; X-ray structure available.
NBMPR	ENT1 (Research tool) [7]	Known, potent inhibitor [7]	Nucleoside analog; high specificity for ENT1.

Research Implications and Future Directions

This finding has significant implications for cancer drug discovery and development.

- **Drug Repurposing:** **CNX-774** represents a case where an **off-target effect** of a clinical-stage compound reveals a new therapeutic application [1].
- **Overcoming Therapeutic Resistance:** The strategy of dual DHODH-ENT1 inhibition provides a strong proof-of-concept for tackling a key resistance mechanism in aggressive cancers like PDAC [1] [3].
- **Novel ENT1 Inhibitor Design:** Understanding how different inhibitors like dilazep and NBMPR bind to ENT1's orthosteric and opportunistic sites is guiding the **rational design** of new, more specific ENT1 inhibitors for other conditions, such as pain relief [7].

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